molecular formula C17H15ClN4O2 B12246769 N-(5-chloro-2-methoxyphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide

N-(5-chloro-2-methoxyphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B12246769
M. Wt: 342.8 g/mol
InChI Key: ZQENUTIGRFKJJJ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide is a complex organic compound that belongs to the class of imidazopyridazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a chloro and methoxy group on the phenyl ring, along with the cyclopropyl and carboxamide groups, contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of appropriate intermediates under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as flow chemistry, which allows for continuous production and better control over reaction parameters. Additionally, the use of catalysts and specific reagents can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the phenyl ring .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential, particularly in the treatment of certain diseases due to its biological activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets within the cell. The compound may bind to certain enzymes or receptors, modulating their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloro-2-methoxyphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide is unique due to its specific combination of functional groups and the imidazopyridazine core. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C17H15ClN4O2

Molecular Weight

342.8 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide

InChI

InChI=1S/C17H15ClN4O2/c1-24-15-6-4-11(18)8-13(15)20-17(23)12-5-7-16-19-14(10-2-3-10)9-22(16)21-12/h4-10H,2-3H2,1H3,(H,20,23)

InChI Key

ZQENUTIGRFKJJJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4

Origin of Product

United States

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